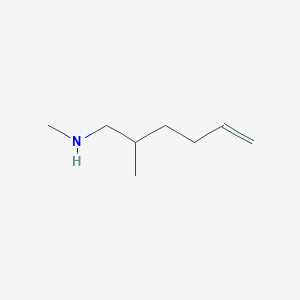
N,2-dimethylhex-5-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethylhex-5-en-1-amine is an organic compound with the molecular formula C8H17N It is a secondary amine with a methyl group attached to the nitrogen atom and a 2-methylhex-5-en-1-yl group attached to the same nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethylhex-5-en-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methylhex-5-en-1-ol with methylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or ethyl acetate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in industrial production include n-hexane and petroleum ether .
化学反応の分析
Types of Reactions
N,2-dimethylhex-5-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides or amides.
Reduction: Formation of more saturated amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
N,2-dimethylhex-5-en-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,2-dimethylhex-5-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological receptors or enzymes, leading to specific physiological effects. The exact molecular pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
2-methylhex-5-en-1-amine: Similar structure but lacks the methyl group on the nitrogen atom.
N-methylhex-5-en-1-amine: Similar structure but with different substitution patterns on the nitrogen atom.
Hex-5-en-1-ylamine: Similar structure but lacks the methyl group on the hexenyl chain.
Uniqueness
N,2-dimethylhex-5-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .
特性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC名 |
N,2-dimethylhex-5-en-1-amine |
InChI |
InChI=1S/C8H17N/c1-4-5-6-8(2)7-9-3/h4,8-9H,1,5-7H2,2-3H3 |
InChIキー |
DTSZVHAWJSIUAC-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















